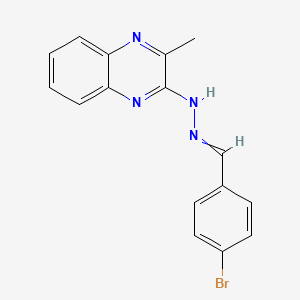

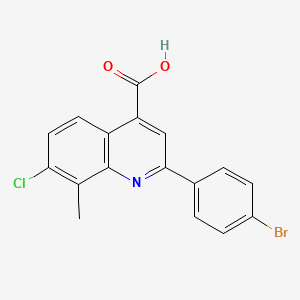

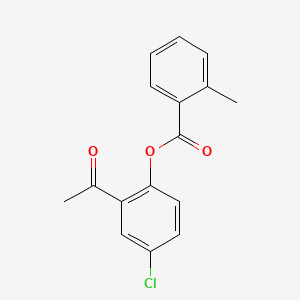

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

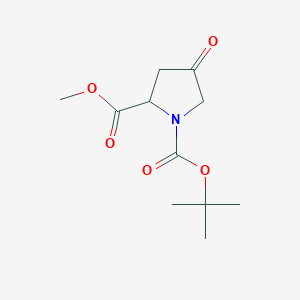

The compound "2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid" is a brominated and chlorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential as pharmaceutical agents. The presence of halogens such as bromine and chlorine in the compound's structure suggests that it may have interesting chemical reactivity and possibly useful biological properties .

Synthesis Analysis

The synthesis of halogenated quinoline carboxylic acids can be achieved through various methods. A novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids involves the creation of an amino intermediate followed by a halogen exchange using the Sandmeyer reaction, which could potentially be adapted for the synthesis of the compound . Another approach for synthesizing brominated quinoline derivatives is the Skraup reaction, which has been used to obtain 8-methylquinoline-5-carboxylic acid, a compound structurally related to the one of interest .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT). These techniques allow for the determination of geometrical parameters and the analysis of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . The presence of bromine and chlorine atoms in the compound is likely to influence its electronic properties and reactivity.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions facilitated by the presence of halogen atoms. The bromine atom in the structure can be particularly reactive, as seen in the synthesis of photolabile protecting groups for carboxylic acids, where brominated hydroxyquinoline is used . Additionally, the reactivity of carboxylic acids in quinoline derivatives can be explored through derivatization, as demonstrated by the use of a bromoquinolinium reagent for the analysis of biological carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinoline carboxylic acids are influenced by their molecular structure. The introduction of halogen atoms can affect the compound's solubility, boiling point, and melting point. The electronic properties, such as dipole moment and polarizability, can also be altered, which may have implications for the compound's optical properties and its potential as a nonlinear optical material . The molecular electrostatic potential (MEP) can provide insights into the electrophilic and nucleophilic regions of the molecule, which are important for understanding its reactivity .

Scientific Research Applications

-

Antimicrobial and Antiproliferative Agents

- Field : Pharmacology

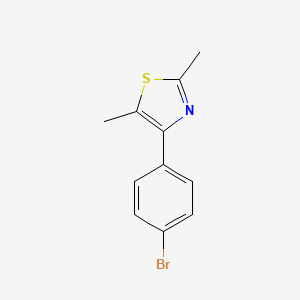

- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which shares a similar structure, has been synthesized and studied for its antimicrobial and anticancer activities .

- Methods : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

-

Extraction of Nonylphenol Polyethoxy Carboxylates

- Field : Environmental Chemistry

- Application : 4-Bromophenylacetic acid, a compound with a similar structure, was used as a standard in the extraction of nonylphenol polyethoxy carboxylates with 1-4 ethoxy groups from sludge samples .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO2/c1-9-14(19)7-6-12-13(17(21)22)8-15(20-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTCJMYTDLEKRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601179915 |

Source

|

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | |

CAS RN |

588696-21-3 |

Source

|

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601179915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)